molecular formula C6H9NO B2757978 1-(Methoxymethyl)pyrrole CAS No. 76322-78-6

1-(Methoxymethyl)pyrrole

Cat. No.: B2757978
CAS No.: 76322-78-6
M. Wt: 111.144
InChI Key: RVJUXEZIBUCRHP-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group (-CH2OCH3) attached to the nitrogen atom of the pyrrole ring. Pyrroles and their derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted pyrrole compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Pyrrole-2-carboxaldehyde derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole compounds depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)pyrrole involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound without the methoxymethyl group.

    1-Methyl-1H-pyrrole: A similar compound with a methyl group instead of a methoxymethyl group.

    2-Methoxymethylpyrrole: A positional isomer with the methoxymethyl group at the 2-position.

Uniqueness

1-(Methoxymethyl)pyrrole is unique due to the presence of the methoxymethyl group at the nitrogen atom, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-(methoxymethyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-8-6-7-4-2-3-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJUXEZIBUCRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76322-78-6
Record name 1-(methoxymethyl)-1H-pyrrole
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